molecular formula C14H16ClN3 B13875044 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B13875044
M. Wt: 261.75 g/mol
InChI Key: MTOWDIPETKKROJ-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine ring connected to a pyrazole moiety substituted with a 2-chlorophenyl group. Piperidine-pyrazole hybrids are pharmacologically significant due to their ability to modulate biological targets, such as enzymes or receptors, through aromatic and hydrogen-bonding interactions .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

InChI

InChI=1S/C14H16ClN3/c15-12-4-2-1-3-11(12)14-9-13(17-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2,(H,17,18)

InChI Key

MTOWDIPETKKROJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core with 2-Chlorophenyl Substitution

The initial step in synthesizing 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine involves constructing the pyrazole ring bearing the 2-chlorophenyl substituent at the 3-position.

  • Methodology:
    Refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-chlorobenzaldehyde in ethanol or dioxane in the presence of catalytic amounts of piperidine leads to the formation of 4-(2-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one (a Shift’s base intermediate). This condensation reaction proceeds typically over 4–6 hours under reflux conditions.

  • Reaction conditions and yield:

    • Solvent: Ethanol or dioxane
    • Catalyst: Piperidine (few drops)
    • Temperature: Reflux (~78 °C for ethanol)
    • Reaction time: 4–6 hours
    • Yield: Approximately 67% for the 2-chlorophenyl derivative
    • Melting point: 190 °C
    • Characterization: IR (NH at 3235 cm⁻¹, C=O at 1725 cm⁻¹), ¹H NMR, and MS data confirm the structure.
Step Reagents Conditions Product Yield (%) Notes
1 3-methyl-1H-pyrazol-5(4H)-one + 2-chlorobenzaldehyde Reflux in ethanol, piperidine catalyst, 4–6 h 4-(2-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one 67 Intermediate for further steps

Formation of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

Data Tables Summarizing Key Preparation Parameters

Parameter Method 1: Condensation with 2-chlorobenzaldehyde Method 2: Piperidine incorporation via nucleophilic substitution Method 3: One-flask synthesis with PBr₃
Starting materials 3-methyl-1H-pyrazol-5(4H)-one, 2-chlorobenzaldehyde Halogenated pyrazole derivative, piperidine 5-aminopyrazoles, N,N-substituted amides
Catalyst/Promoter Piperidine (catalytic) Base (e.g., NaH, K₂CO₃) PBr₃
Solvent Ethanol or dioxane Polar aprotic solvents (e.g., DMF, DMSO) Various amides (DMF, DEF, etc.)
Temperature Reflux (~78 °C) Room temperature to reflux 50–60 °C
Reaction time 4–6 hours Variable (hours) 1–2 hours
Yield ~67% Variable (55–85% reported for related piperidines) Moderate to good
Product isolation Filtration, recrystallization Extraction, chromatography Work-up with amine addition

Research Discoveries and Mechanistic Insights

  • The condensation of pyrazolones with aromatic aldehydes under basic catalysis leads to the formation of arylidene-pyrazolones, which are key intermediates for further functionalization.

  • Piperidine acts both as a catalyst in the initial condensation and as a nucleophile in substitution reactions to form the piperidine ring or append it to the pyrazole core.

  • Organometallic chemistry offers advanced routes to synthesize substituted piperidines with high enantiomeric purity, which could be applied to pyrazole-piperidine hybrids.

  • One-pot synthesis methods using PBr₃ and amides provide efficient access to pyrazolo derivatives, minimizing purification steps and improving yields.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural and physicochemical parameters of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
4-[3-(2-Chlorophenyl)-1H-pyrazol-5-yl]piperidine (hypothetical) C₁₄H₁₅ClN₃ ~260.75 2-Chlorophenyl on pyrazole Chlorine at ortho position; potential steric effects
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine C₁₄H₁₅ClN₃ 260.75 4-Chlorophenyl on pyrazole Chlorine at para position; improved electronic interaction with targets
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ 264.76 Phenyl-triazole core; HCl salt Triazole instead of pyrazole; enhanced polarity and solubility
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]piperidine C₉H₁₂F₃N₃ 219.21 Trifluoromethyl on pyrazole High lipophilicity (CF₃ group); metabolic stability
4-[3-(2-Furyl)-1H-pyrazol-5-yl]piperidine C₁₂H₁₅N₃O 217.27 Furyl substituent on pyrazole Oxygen-containing heterocycle; potential for hydrogen bonding
Key Observations:
  • Heterocyclic Core : Replacing pyrazole with triazole (as in ) increases hydrogen-bonding capacity, which could enhance target engagement.
  • Substituent Effects : The trifluoromethyl group () significantly elevates lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas the furyl group () introduces polarity.

Biological Activity

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine is a compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological functions.

  • IUPAC Name : 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
  • Molecular Formula : C14H16ClN3
  • Molecular Weight : 261.75 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activity of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has been investigated in various studies, revealing its potential as an antimicrobial agent, an androgen receptor modulator, and a candidate for cancer treatment.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, several pyrazole derivatives showed inhibition zones against various pathogens, indicating their effectiveness as antimicrobial agents. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Androgen Receptor Modulation

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has been identified as a selective androgen receptor modulator (SARM). SARMs are compounds that can selectively stimulate or inhibit androgen receptors in different tissues. This compound demonstrated high affinity and strong antagonistic activity in androgen receptor overexpressing cells, making it a potential candidate for treating conditions like prostate cancer .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus; MIC values: 0.22 - 0.25 μg/mL
Androgen Receptor ModulationHigh affinity; potential for prostate cancer treatment
CytotoxicityExhibited minimal toxicity in Ames test; non-carcinogenic potential

Case Studies

  • Antimicrobial Evaluation : In vitro studies on pyrazole derivatives, including 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine, revealed significant antimicrobial activity against clinical isolates. The study involved assessing the MIC and minimum bactericidal concentration (MBC) of the compound, confirming its efficacy against resistant strains .
  • Androgen Receptor Antagonism : A study focused on the role of this compound as an androgen receptor antagonist showed that it effectively inhibited the proliferation of prostatic cancer cell lines. The compound's selectivity for androgen receptors suggests its potential use in targeted therapies for hormone-dependent cancers .

Q & A

Q. How are heterogeneous catalytic systems evaluated for improving sustainability in the compound’s synthesis?

  • Methodological Answer :
  • Catalyst screening : Test immobilized metal catalysts (e.g., Ni-Al₂O₃) for Suzuki-Miyaura coupling steps, analyzing turnover frequency (TOF) via ICP-OES .
  • Life-cycle assessment (LCA) : Compare E-factors of traditional vs. green solvent systems (e.g., cyclopentyl methyl ether) .

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